molecular formula C18H20O4 B14729588 2,2-Dimethoxy-1,2-diphenylethyl acetate CAS No. 6316-83-2

2,2-Dimethoxy-1,2-diphenylethyl acetate

Cat. No.: B14729588
CAS No.: 6316-83-2
M. Wt: 300.3 g/mol
InChI Key: GZZIXSRJUBTXKJ-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-1,2-diphenylethyl acetate is an organic compound with the molecular formula C18H20O4. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is characterized by its two methoxy groups and two phenyl groups attached to an ethyl acetate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxy-1,2-diphenylethyl acetate typically involves the reaction of benzaldehyde with methanol in the presence of an acid catalyst to form benzaldehyde dimethyl acetal. This intermediate is then reacted with phenylacetic acid under acidic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-1,2-diphenylethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzophenone derivatives or benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted phenylacetates.

Scientific Research Applications

2,2-Dimethoxy-1,2-diphenylethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-1,2-diphenylethyl acetate involves its interaction with specific molecular targets. The methoxy and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethoxy-2-phenylacetophenone
  • 2,2-Dimethoxypropane
  • 2,5-Dimethoxyphenethylamine

Uniqueness

2,2-Dimethoxy-1,2-diphenylethyl acetate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of methoxy and phenyl groups attached to an ethyl acetate backbone makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

6316-83-2

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

(2,2-dimethoxy-1,2-diphenylethyl) acetate

InChI

InChI=1S/C18H20O4/c1-14(19)22-17(15-10-6-4-7-11-15)18(20-2,21-3)16-12-8-5-9-13-16/h4-13,17H,1-3H3

InChI Key

GZZIXSRJUBTXKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(OC)OC

Origin of Product

United States

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